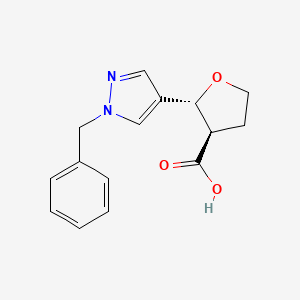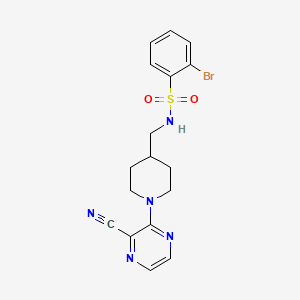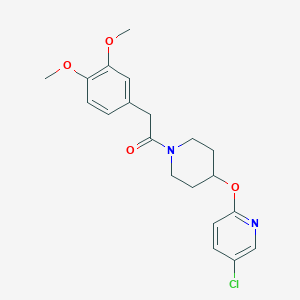
(2R,3R)-2-(1-Benzylpyrazol-4-yl)oxolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2R,3R)-2-(1-Benzylpyrazol-4-yl)oxolane-3-carboxylic acid is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.304. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Supramolecular Structures and Interaction Studies :
- Compounds with structures similar to (2R,3R)-2-(1-Benzylpyrazol-4-yl)oxolane-3-carboxylic acid have been studied for their supramolecular structures. For example, the isomers of 3-(benzoxazol-2-yl)prop-2-enoic acid showed coplanar and orthogonal arrangements in different isomers, which were stabilized by hydrogen bonding and π-π stacking interactions (Trujillo-Ferrara et al., 2004).
Synthesis and Antimicrobial Activity :
- Derivatives of pyridine, which share a structural resemblance, have been synthesized and tested for antimicrobial activity. This suggests the potential of this compound in antimicrobial applications (Patel et al., 2011).
Pseudopeptide Foldamers :
- A study on 2-oxo-1,3-oxazolidine-4-carboxylic acid, a structurally related compound, explored its use as a building block for pseudopeptide foldamers. This indicates the potential of similar compounds in designing foldameric structures with applications in material science and biotechnology (Tomasini et al., 2003).
Organic Synthesis and Stereochemistry :
- Research into enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids, which are structurally similar, highlights the significance of such compounds in organic synthesis and the study of stereochemistry (Calmès et al., 2011).
Coordination Chemistry and Ligand Design :
- Research on benzoic acid derivatives with pyrazolone groups for their interaction with organotin(IV) acceptors suggests potential applications in coordination chemistry and ligand design (Pettinari et al., 2001).
Biotechnological Applications :
- The use of microbiologically produced carboxylic acids, including oxo- and hydroxycarboxylic acids, in organic synthesis underlines the biotechnological potential of this compound as a building block for various chemical syntheses (Aurich et al., 2012).
Inhibitor Studies :
- A study on 2-Benzyl-3,4-iminobutanoic acid as an inhibitor for carboxypeptidase A, a compound with a similar structure, indicates the potential use of this compound in enzyme inhibition and pharmaceutical research (Park & Kim, 2001).
Properties
IUPAC Name |
(2R,3R)-2-(1-benzylpyrazol-4-yl)oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(19)13-6-7-20-14(13)12-8-16-17(10-12)9-11-4-2-1-3-5-11/h1-5,8,10,13-14H,6-7,9H2,(H,18,19)/t13-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHUTPHVAQIEEL-KGLIPLIRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CN(N=C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)O)C2=CN(N=C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2411163.png)
![1-[(2,5-Dimethylphenyl)methyl]pyrrole-2-carbonitrile](/img/structure/B2411166.png)
![2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2411168.png)

![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2411171.png)

![methyl (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]propanoate](/img/structure/B2411174.png)
![N-(3-chlorophenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2411175.png)


